2-(6-bromo-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide
Overview
Description
2-(6-bromo-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide is a complex organic compound that features a brominated naphthalene ring, a methoxy group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide typically involves multiple steps:
Bromination: The starting material, 2-methoxy-1-naphthol, undergoes bromination using bromine or a bromine source to yield 6-bromo-2-methoxy-1-naphthol.
Acetylation: The brominated naphthol is then acetylated using acetic anhydride to form 2-(6-bromo-2-methoxy-1-naphthyl)acetate.
Amidation: The acetate is reacted with 3-(4-morpholinyl)propylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 2-(6-formyl-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide.
Reduction: Formation of 2-(2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide.
Substitution: Formation of 2-(6-substituted-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide.
Scientific Research Applications
2-(6-bromo-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide involves its interaction with specific molecular targets. The brominated naphthalene ring and morpholine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-bromo-6-methoxynaphthalene: A simpler analog used in the synthesis of anti-inflammatory agents.
N-(3-(4-morpholinyl)propyl)acetamide: Lacks the brominated naphthalene ring but shares the morpholine moiety.
Uniqueness
2-(6-bromo-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide is unique due to the combination of its brominated naphthalene ring, methoxy group, and morpholine moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(3-morpholin-4-ylpropyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O3/c1-25-19-6-3-15-13-16(21)4-5-17(15)18(19)14-20(24)22-7-2-8-23-9-11-26-12-10-23/h3-6,13H,2,7-12,14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCDOGNLKVGTMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NCCCN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>63.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199150 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.